1,5-Diphenylpentan-3-ylbenzene

Description

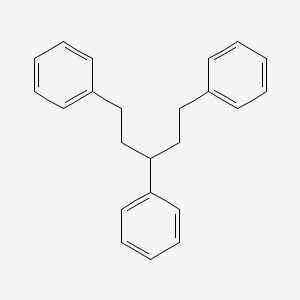

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpentan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24/c1-4-10-20(11-5-1)16-18-23(22-14-8-3-9-15-22)19-17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLMGEBQHHVBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288150 | |

| Record name | 1,3,5-triphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-41-8 | |

| Record name | NSC54382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-triphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Nomenclature of 1,5 Diphenylpentan 3 Ylbenzene

1,5-Diphenylpentan-3-ylbenzene is an organic compound with the chemical formula C₂₃H₂₄. lookchem.com Its structure is characterized by a central benzene (B151609) ring to which a 1,5-diphenylpentan-3-yl group is attached. This substituent consists of a five-carbon pentane (B18724) chain where the first and fifth carbon atoms are each bonded to a phenyl group (a C₆H₅ ring). lookchem.comwikipedia.org The entire substituent is connected to the central benzene ring via the third carbon of the pentane chain.

The systematic IUPAC name for this compound is this compound. An alternative name for this compound is 1,3,5-triphenylpentane. lookchem.com The name clearly delineates its structure: "pentane" indicates the five-carbon backbone, "diphenyl" signifies the two phenyl groups at positions 1 and 5 of this chain, and "ylbenzene" denotes that this entire alkyl group is a substituent on a central benzene ring, attached at the third carbon of the pentane chain. libretexts.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₄ |

| Molecular Weight | 300.444 g/mol |

| Boiling Point | 413.1°C at 760 mmHg |

| Flash Point | 201°C |

| Density | 1.022 g/cm³ |

| CAS Number | 1520-41-8 |

| Data sourced from LookChem lookchem.com and Chemsrc. chemsrc.com |

Contextual Positioning Within Organic Chemistry and Subfield Research

1,5-Diphenylpentan-3-ylbenzene belongs to the class of aromatic hydrocarbons. These are compounds that contain one or more benzene (B151609) rings or other ring systems with similar delocalized pi electron systems. turito.com The presence of three phenyl groups and a flexible pentane (B18724) chain places it within the subfield of hydrocarbon chemistry, particularly the study of polyaromatic compounds and their derivatives.

Research involving structures related to this compound often intersects with materials science and polymer chemistry. The rigidity and hydrophobicity conferred by phenyl groups are properties of interest in the development of new polymers and functional materials. wikipedia.org While specific research on this compound itself is not extensively documented in readily available literature, studies on related molecules with multiple phenyl groups and aliphatic linkers are prevalent.

Reaction Mechanisms and Chemical Transformations Involving 1,5 Diphenylpentan 3 Ylbenzene and Analogues

Fundamental Organic Reaction Mechanisms Applicable to Saturated Hydrocarbons

The core structure of 1,5-Diphenylpentan-3-ylbenzene consists of a saturated pentane (B18724) chain. Saturated hydrocarbons, or alkanes, are generally unreactive due to the strength and non-polar nature of their C-C and C-H single bonds. savemyexams.comsavemyexams.com However, under specific conditions, they can undergo reactions, primarily through free radical pathways. unacademy.com

Free radical substitution is a characteristic reaction of alkanes where a hydrogen atom is replaced by another atom, typically a halogen. savemyexams.comchemguide.co.uk This process requires an energy source, such as ultraviolet (UV) light or heat, to initiate the reaction. savemyexams.comvedantu.com The mechanism proceeds through a chain reaction involving three distinct steps:

Initiation: The reaction begins with the homolytic cleavage of a relatively weak bond, often in a halogen molecule, by UV energy. This breaks the bond evenly, with each atom retaining one electron, thus forming two highly reactive free radicals. savemyexams.comchemguide.co.uk

Example (Chlorination): Cl₂ + UV light → 2 Cl•

Propagation: These radicals are highly reactive and attack the stable alkane molecule. savemyexams.com A chlorine radical, for instance, abstracts a hydrogen atom from the alkane, forming hydrogen chloride (HCl) and an alkyl radical. This new alkyl radical then reacts with another chlorine molecule to produce the halogenated alkane and another chlorine radical, which can continue the chain. savemyexams.comvedantu.com

Step 1: R-H + Cl• → R• + HCl

Step 2: R• + Cl₂ → R-Cl + Cl•

Termination: The chain reaction concludes when two free radicals collide and combine, forming a stable, non-radical molecule. This can happen in several ways, depleting the radicals available to propagate the chain. savemyexams.com

Cl• + Cl• → Cl₂

R• + Cl• → R-Cl

R• + R• → R-R

This process is generally not selective, and further substitution can occur, leading to a mixture of products. savemyexams.com For a complex molecule like this compound, free radical halogenation would likely result in a mixture of mono-, di-, and poly-halogenated isomers.

| Step | Description | General Reaction Example |

| Initiation | Formation of radicals from a non-radical species, usually requiring energy (e.g., UV light). | X₂ → 2 X• |

| Propagation | A radical reacts with a stable molecule to form a new stable molecule and a new radical, continuing the chain. | R-H + X• → R• + H-XR• + X₂ → R-X + X• |

| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. | X• + X• → X₂R• + X• → R-XR• + R• → R-R |

When a substitution reaction creates a new chiral center, the stereochemistry of the products is a critical consideration. In free radical substitution, the key intermediate is an alkyl radical. Experimental evidence indicates that most alkyl radicals have a trigonal planar geometry, with the carbon atom being sp² hybridized and the single unpaired electron residing in an unhybridized p orbital. pressbooks.publibretexts.org

This planar structure is key to the reaction's stereochemical outcome. pressbooks.pub The subsequent attack by a reagent (like a halogen molecule) can occur with equal probability from either face of the planar radical. libretexts.orgyoutube.com If the carbon atom becomes a stereocenter as a result of this reaction, a racemic mixture of the two enantiomers (R and S) will be formed. pressbooks.publibretexts.org This outcome is similar to that of an Sₙ1 reaction, which also proceeds through a planar carbocation intermediate. pressbooks.publibretexts.org

Therefore, if a free radical reaction on this compound were to occur at a prochiral center, such as one of the methylene (B1212753) (-CH₂-) groups, it would lead to the formation of a racemic mixture of the corresponding substituted products.

Mechanistic Pathways of Key Synthetic Reactions (e.g., Condensations, Reductions, Oxidations)

The synthesis of 1,5-diphenylpentan-3-one, a direct precursor to this compound, and its analogues often involves classic carbon-carbon bond-forming reactions like condensation reactions.

Aldol (B89426) condensation is a fundamental reaction in organic synthesis that forms carbon-carbon bonds. wikipedia.org The reaction involves the combination of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org The reaction requires at least one of the carbonyl reactants to have an α-hydrogen. byjus.com

The base-catalyzed mechanism proceeds as follows: pw.live

Enolate Formation: A base (like hydroxide) abstracts an acidic α-hydrogen from a carbonyl compound, forming a resonance-stabilized enolate ion. wikipedia.orgpw.live

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound. pw.live This results in the formation of an alkoxide intermediate.

Protonation: The alkoxide ion is protonated by a protic solvent (like water), yielding a β-hydroxy carbonyl compound, known as an aldol adduct. byjus.com

Dehydration (Condensation): Often, particularly with heating or under acidic/basic conditions, the aldol adduct easily dehydrates. A base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide (B78521) ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone or aldehyde. libretexts.orgorganic-chemistry.org

A "crossed" or "mixed" aldol condensation occurs between two different carbonyl compounds. byjus.com These can be synthetically challenging as they can lead to a mixture of up to four products unless specific strategies are employed. wikipedia.org

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone that has α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde). praxilabs.comwikipedia.org This specificity overcomes the product mixture problem of general crossed aldol reactions. praxilabs.com The synthesis of dibenzylideneacetone (B150790), an analogue of the precursor to this compound, is a classic example. libretexts.orgpraxilabs.com

The mechanism is a variation of the base-catalyzed aldol condensation: praxilabs.comyoutube.com

Enolate Formation: A base removes an α-hydrogen from the enolizable ketone (e.g., acetone) to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the non-enolizable aromatic aldehyde (e.g., benzaldehyde). scribd.com

Protonation: The resulting alkoxide is protonated to form a β-hydroxy ketone.

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule). The driving force for this step is the formation of a highly conjugated system where the new double bond is conjugated with both the aromatic ring and the carbonyl group. praxilabs.comscribd.com

This reaction can be performed sequentially on both sides of a ketone like acetone (B3395972) to produce compounds such as dibenzylideneacetone ((1E, 4E)-1,5-diphenylpenta-1,4-dien-3-one).

| Reaction Stage | Description |

| Enolate Formation | A base deprotonates the α-carbon of an enolizable ketone or aldehyde. |

| Nucleophilic Attack | The enolate attacks the carbonyl carbon of a non-enolizable aromatic aldehyde. |

| Protonation | The alkoxide intermediate is protonated, forming a β-hydroxy carbonyl compound. |

| Dehydration | A water molecule is eliminated to form a stable, extended conjugated system. |

While not directly involved in the synthesis of this compound via condensation, oxidative addition is a fundamental step in many organometallic catalytic cycles that could be used for its synthesis or modification. libretexts.orgwikipedia.org Oxidative addition involves the addition of a substrate (e.g., an alkyl halide, R-X) to a metal complex, which increases the oxidation state and coordination number of the metal center. libretexts.orgslideshare.net

The reaction can proceed through several mechanisms, including a radical pathway, which is relevant for substrates like alkyl halides. libretexts.orgumb.edu This mechanism can be of a non-chain or a chain type. libretexts.org

Non-Chain Radical Mechanism: This process involves the transfer of a single electron from the electron-rich metal center to the σ* antibonding orbital of the R-X bond. This leads to the formation of a metal cation and a transient radical anion [R-X]•⁻, which then fragments into an alkyl radical (R•) and a halide anion (X⁻). These fragments then combine with the metal center. umb.edu

Radical-Chain Mechanism: In a chain process, a radical initiator may be required. umb.edu A metal-centered radical abstracts a halogen atom from the alkyl halide, generating an alkyl radical (R•). This alkyl radical can then react with another metal complex, propagating a chain reaction. rsc.org These reactions are often sensitive to impurities which can act as initiators or inhibitors. libretexts.org

These mechanisms are crucial in catalytic cross-coupling reactions (e.g., Suzuki, Heck) that could potentially be used to form the C-C bonds in structures like this compound from appropriate precursors.

Catalytic Applications and Catalysis Driven Transformations of Diphenylpentane Derivatives

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations. eie.gr Complexes based on metals like nickel, titanium, iron, and manganese are frequently employed to catalyze reactions such as hydrosilylation, cross-coupling, and reductive couplings. eie.grnih.govunl.ptrsc.org However, the application of these powerful catalytic systems to 1,5-Diphenylpentan-3-ylbenzene has not been specifically documented.

Nickel-Catalyzed Hydrosilylation and Cross-Coupling Methods

Nickel-catalyzed reactions are highly valued for their ability to form carbon-carbon and carbon-heteroatom bonds, often with high efficiency and selectivity. mdpi.comnih.govacs.org Nickel catalysts are known to facilitate cross-coupling reactions between various organic halides and organometallic reagents, as well as hydrosilylation of unsaturated compounds. nih.govacs.org A search of scientific databases reveals no specific studies detailing the use of this compound or its immediate derivatives as substrates in nickel-catalyzed hydrosilylation or cross-coupling reactions. While general methods for the nickel-catalyzed coupling of aryl halides with alkyl halides exist, their application to a molecule with the specific structure of this compound is not reported. nih.gov

Titanium(III) Catalysis and Reductive Couplings

Titanium(III) complexes are recognized as potent single-electron transfer reagents, capable of mediating a variety of reductive coupling and radical-type reactions. researchgate.netrsc.org These catalysts have been employed in the reduction of aromatic compounds and the coupling of various functional groups. chemrxiv.org However, there is no available literature that describes the use of titanium(III) catalysis for reductive couplings or other transformations specifically involving this compound.

Iron and Manganese Pincer Complex Catalysis

In recent years, complexes of earth-abundant metals like iron and manganese, particularly those featuring pincer ligands, have gained prominence as sustainable catalysts for a range of organic transformations. unl.pthbni.ac.innih.gov These catalysts have shown activity in hydrogenation, dehydrogenation, and various coupling reactions. rsc.orgnih.gov While the catalytic activity of iron and manganese pincer complexes on aromatic and alkylaromatic compounds is an active area of research, no publications were found that specifically investigate the catalytic behavior of these complexes with this compound.

Metal-Free Catalysis in Organic Synthesis

Metal-free catalysis presents an environmentally benign alternative to traditional transition-metal-catalyzed methods, often utilizing organocatalysts or reagents like iodine to promote reactions. rsc.orgrsc.orgpreprints.org These approaches are valuable for constructing complex molecular architectures, including those with multiple aromatic rings. rsc.orgmdpi.com However, a review of the literature indicates a lack of studies focused on the synthesis or transformation of this compound using metal-free catalytic systems.

Chemo- and Regioselective Catalytic Processes

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules. nih.govnih.gov Catalyst control allows for the selective functionalization of one specific site in a molecule with multiple reactive centers. nih.govnih.govacs.orgresearchgate.net For a molecule like this compound, which possesses multiple phenyl rings and aliphatic C-H bonds, selective catalysis would be essential for targeted modifications. At present, there are no published reports on chemo- or regioselective catalytic processes specifically targeting this compound.

Tandem Catalytic Reactions

Tandem or cascade catalysis, where multiple mechanistically distinct reactions occur in a single pot, offers a powerful strategy for rapidly building molecular complexity from simple precursors. rsc.orgnih.govescholarship.org These processes are highly efficient in terms of atom economy and step count. nih.govescholarship.org The application of tandem catalytic strategies to the synthesis or functionalization of this compound has not been reported in the scientific literature.

Derivatives and Analogues: Synthesis, Characterization, and Research Relevance

Alkane Homologues and Isomers (e.g., 1,5-Diphenylpentane)

1,5-Diphenylpentane (B3048512) is a simple saturated hydrocarbon analogue, consisting of a five-carbon chain flanked by two phenyl groups. researchgate.net Its synthesis can be achieved through several established organic chemistry methods.

Synthesis:

Grignard Reaction: A common route involves the reaction of 1,5-dibromopentane (B145557) with phenylmagnesium bromide, a classic Grignard synthesis that forms the two terminal carbon-phenyl bonds. researchgate.net

Reduction: 1,5-Diphenylpentane can be prepared by the reduction of its corresponding alcohol, 1,5-diphenylpentan-3-ol (B3379799). lnu.edu.cn

Catalytic Deoxygenation: Iridium catalysts have been used for the deoxygenation of precursors like 3-phenylpropanol, which dimerizes to form the 1,5-diphenylpentane structure. rsc.org

Characterization and Research Relevance: 1,5-Diphenylpentane is typically a solid at room temperature, a characteristic attributed to the bulky phenyl groups that influence its crystal packing. researchgate.net Its primary research interest lies in materials science. Due to the electronic properties conferred by the phenyl groups, it and its derivatives are explored as potential components in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Ketone and Diketone Derivatives (e.g., 1,5-Diphenylpentan-3-one, 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene, 1,3,5-triphenylpentane-1,5-dione)

The introduction of one or more ketone functionalities into the pentane (B18724) chain creates a versatile class of derivatives with broad synthetic utility and notable biological activity.

1,5-Diphenylpentan-3-one (Diphenethyl ketone): This symmetrical ketone is a key derivative, often synthesized from its unsaturated analogue.

Synthesis: It is commonly prepared by the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone) over a palladium-on-carbon catalyst. bas.bg Other routes include the oxidation of 1,5-diphenylpentan-3-ol lnu.edu.cn and palladium-catalyzed coupling reactions. acs.org

Characterization: The structure is confirmed by spectroscopic methods. The carbonyl group shows a characteristic infrared (IR) absorption peak around 1714 cm⁻¹. acs.org ¹H NMR spectroscopy reveals signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl and phenyl groups. bas.bg

Research Relevance: It serves as a reactive intermediate for creating more complex molecules. wikipedia.org Research has shown it possesses significant biological properties, including cytotoxic effects against human breast cancer cell lines and insecticidal activity. acs.org Furthermore, it is investigated for its potential to inhibit histone deacetylase (HDAC) activity and as a scaffold for developing drugs against Human African Trypanosomiasis (Trypanosoma brucei). wikipedia.orgresearchgate.net

Diketone and Triketone Derivatives: These poly-carbonyl compounds are valuable precursors for synthesizing larger, more complex architectures, particularly heterocyclic and aromatic systems.

1,5-Diphenylpentane-2,4-dione: This 1,3-diketone isomer has been studied for its potential antimicrobial, antifungal, and anticancer properties. lookchem.com

1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene: This complex diketone is synthesized by reacting terephthaldehyde with acetophenone (B1666503). It serves as a key intermediate in the preparation of bis(pyrylium) salts, which are used in various chemical applications. sci-hub.se

1,3,5-Triphenylpentane-1,5-dione: This diketone is a crucial building block. It undergoes acid-catalyzed condensation with benzaldehyde (B42025), leading to the formation of substituted indanones via a domino reaction involving Nazarov cyclization. rsc.orgrsc.org It is also a precursor for heterocyclic compounds like 5,7-diphenylpyrazolo[1,5-a]pyrimidines. rsc.org A base-catalyzed reaction between this dione (B5365651) and dibenzylideneacetone (B150790) can produce highly substituted cyclohexanol (B46403) derivatives. asu.edu.eg

Interactive Data Table: Synthesis and Properties of Ketone Derivatives

| Compound | Synthesis Method | Key Characterization | Research Application | References |

| 1,5-Diphenylpentan-3-one | Hydrogenation of dibenzalacetone | IR (C=O): ~1714 cm⁻¹ | Anticancer, Insecticidal, HDAC inhibitor | bas.bgacs.orgwikipedia.org |

| 1,5-Diphenylpentane-2,4-dione | Not specified | Molecular Formula: C₁₇H₁₄O₂ | Antimicrobial, Antifungal | lookchem.com |

| 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene | Terephthaldehyde + Acetophenone | Used as intermediate | Precursor for bis(pyrylium) salts | sci-hub.se |

| 1,3,5-Triphenylpentane-1,5-dione | Not specified | Used as intermediate | Precursor for heterocycles and indanones | rsc.orgrsc.org |

Alcohol Derivatives (e.g., 1,5-Diphenylpentan-3-ol)

The corresponding secondary alcohol, 1,5-diphenylpentan-3-ol, is another important derivative with applications as a synthetic intermediate and its own biological profile.

Synthesis:

Grignard Reaction: It can be synthesized via a Grignard reaction between phenylmagnesium bromide and 3-pentanone (B124093) or by reacting 3-phenylpropanal (B7769412) with 2-phenylethylmagnesium bromide. lnu.edu.cn

Reduction of Ketone: It is readily formed as a byproduct during the synthesis of 1,5-diphenylpentan-3-one by catalytic hydrogenation of dibenzalacetone, or can be the main product if the reduction is controlled. bas.bg

Palladium-Catalyzed Reactions: Palladium-catalyzed synthesis methods have also been reported. lnu.edu.cn

Characterization and Research Relevance: The presence of the hydroxyl group is central to its chemical behavior, allowing it to form hydrogen bonds with biological molecules. lnu.edu.cn The phenyl groups can engage in π-π stacking interactions. lnu.edu.cn This compound serves as a versatile intermediate; it can be oxidized to form 1,5-diphenylpentan-3-one or reduced to yield 1,5-diphenylpentane. lnu.edu.cn Research has indicated that derivatives of this alcohol show protective effects against cellular injury, suggesting potential neuroprotective roles. lnu.edu.cn Like its ketone counterpart, it has been investigated as a scaffold for antitrypanosomal agents. lnu.edu.cnresearchgate.net It has also been reported to occur naturally in the plant Flindersia laevicarpa. nih.gov

Unsaturated Analogues (e.g., 1,5-Diphenylpenta-1,4-dien-3-one, 1,5-diphenylpent-3-en-1-yne)

Introducing unsaturation into the pentane chain leads to conjugated systems with distinct chemical and physical properties, most notably in the field of coordination chemistry and biological activity.

1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone, DBA): DBA is arguably the most well-known derivative, widely used in both academic and industrial settings.

Synthesis: It is famously synthesized via a base-catalyzed Claisen-Schmidt (aldol) condensation reaction between two equivalents of benzaldehyde and one equivalent of acetone (B3395972). scribd.comresearchgate.net

Characterization: DBA is a bright yellow, crystalline solid. Its structure has been confirmed by X-ray crystallography to be monoclinic with a centrosymmetric space group (C 2/c). scribd.com The trans,trans isomer is typically formed, which can be confirmed by the large coupling constants (~16 Hz) between the vinylic protons in its ¹H NMR spectrum.

Research Relevance: DBA is extensively used as a labile ligand in organometallic chemistry. Its most prominent role is in the palladium(0) complex, tris(dibenzylideneacetone)dipalladium(0) (B46781) or Pd₂(dba)₃, which is a vital catalyst in a multitude of cross-coupling reactions. The conjugated system also imparts antioxidant properties, as it can act as a free radical scavenger. Furthermore, the DBA scaffold is the basis for compounds designed to deactivate STAT proteins, showing potential in the treatment of cancer and inflammatory diseases.

(Z)-1,5-Diphenylpent-3-en-1-yne: This class of enynes represents another type of unsaturated analogue.

Synthesis: These compounds can be synthesized via copper-catalyzed coupling of Grignard reagents with pent-1-en-4-yn-3-yl benzoates, which stereoselectively produces the thermodynamically less stable Z-isomer. Palladium-catalyzed allylic arylation of alkynols also provides access to these structures.

Characterization: The structure of these Z-enynes and their substituted derivatives is typically confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Research Relevance: Several Z-enyne derivatives have been isolated from natural sources, such as the henna plant, and have been shown to possess anti-inflammatory activities. This makes their synthetic analogues valuable targets for medicinal chemistry research.

Substituted Aromatic and Heterocyclic Derivatives (e.g., Terphenyls, Pyrazolines, Isoxazolines)

The ketone and unsaturated derivatives serve as excellent starting materials for the synthesis of more complex aromatic and heterocyclic systems through cyclization reactions.

Terphenyls: The 1,5-dicarbonyl framework can be used to construct a central aromatic ring, leading to terphenyl derivatives.

Synthesis: An intermediate named 3-(2-oxo-2-phenylethyl)-1,5-diphenylpentane-1,5-dione, derived from the reaction of aryl ketones, can undergo cyclocondensation to form m-terphenyls. Another approach involves the [5C + 1C] annulation of diaryl-substituted open-chain precursors to build the central phenyl ring. acs.org

Pyrazolines: These five-membered nitrogen-containing heterocycles are commonly synthesized from unsaturated ketone precursors.

Synthesis: Pyrazolines are typically prepared through the cyclocondensation reaction of an α,β-unsaturated ketone, such as 1,5-diphenylpenta-1,4-dien-3-one (DBA) or its substituted analogues (chalcones), with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). The reaction proceeds in a solvent like acetic acid or ethanol (B145695).

Research Relevance: Pyrazoline derivatives are of significant interest in medicinal chemistry. For example, N-phenyl pyrazolines derived from DBA have been synthesized and evaluated for their heme polymerization inhibitory activity, showing potential as antimalarial agents. Other derivatives have been screened for antioxidant, anti-inflammatory, and antidiabetic properties.

Isoxazolines: These are another class of five-membered heterocycles, containing both nitrogen and oxygen, also synthesized from chalcones.

Synthesis: Isoxazolines are formed by the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride, typically in a basic medium or refluxing in ethanol. Microwave-assisted synthesis has been shown to be an efficient, green chemistry approach for this transformation.

Research Relevance: Like pyrazolines, isoxazolines exhibit a range of biological activities. Numerous derivatives have been reported to possess antimicrobial (antibacterial and antifungal), analgesic, and anti-inflammatory properties.

Interactive Data Table: Heterocyclic Derivatives from Unsaturated Precursors

| Heterocycle Class | Precursor | Key Reagent | Research Application | References |

| Pyrazolines | 1,5-Diphenylpenta-1,4-dien-3-one (DBA) | Phenylhydrazine | Antimalarial | |

| Isoxazolines | Chalcones (DBA analogues) | Hydroxylamine HCl | Antimicrobial, Analgesic |

Functionalized and Polyfunctionalized Derivatives (e.g., Fluorinated, Dichloro)

The introduction of various functional groups, particularly halogens, onto the core structure can significantly modify the chemical and biological properties of the resulting molecules.

Fluorinated Derivatives:

Synthesis and Relevance: The synthesis of chalcones bearing trifluoromethyl (-CF₃) groups on the aromatic rings has been reported. These fluorinated chalcones can then be converted into their corresponding pyrazoline derivatives. Such compounds have been evaluated for a range of biological activities, with some exhibiting potent anti-inflammatory and α-glucosidase inhibitory (antidiabetic) effects.

Dichloro Derivatives:

Synthesis: Dichlorinated analogues have been successfully synthesized. For example, 1,3-dichloro-1,5-diphenylpentan-5-one can be prepared via a cascade oxidative radical addition of styrene (B11656) with chloroform (B151607) (CHCl₃), using TBHP as an initiator. lookchem.com Another example, 1,5-dichloro-1,5-diphenyl-penta-1,3-diene, can be synthesized from 1,5-diphenylpenta-2,4-dien-1-one using reagents like phosphorus pentachloride or oxalyl dichloride.

Characterization: These chlorinated compounds are characterized using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which confirm their structures. lookchem.com

Other Functionalized Derivatives: A wide range of other functional groups have been incorporated to study structure-activity relationships.

Synthesis: The aldol (B89426) condensation reaction used to make DBA is versatile, allowing for the use of substituted benzaldehydes. This has led to the synthesis of DBA analogues with methoxy (B1213986) (-OCH₃), chloro (-Cl), nitro (-NO₂), and hydroxy (-OH) groups on the phenyl rings. sci-hub.se

Relevance: These substitutions have a marked effect on the compounds' properties. For instance, methoxy-substituted DBA analogues were found to be inactive against T. b. brucei, whereas the unsubstituted parent compound was active. researchgate.net Conversely, certain hydroxy-substituted DBA derivatives showed potent radical scavenging activity. sci-hub.se

Concluding Remarks and Future Research Perspectives

Current Gaps and Challenges in the Research of 1,5-Diphenylpentan-3-ylbenzene

Despite its interesting structural motif, dedicated research focusing solely on this compound is not extensively documented in publicly available literature. The primary challenge lies in its relatively simple, non-functionalized structure, which may limit its immediate applications without further modification. Current research predominantly features this compound as a synthon or a structural component within larger, more complex molecules.

Key Research Gaps:

Limited Synthetic Exploration: While its synthesis is achievable, there is a lack of studies exploring diverse and more efficient synthetic routes. lookchem.comclockss.org For instance, developing catalytic methods that offer higher atom economy and stereocontrol would be a significant advancement.

Scarcity of Physicochemical Data: Comprehensive data on its photophysical, electronic, and material properties are scarce. lookchem.comnih.gov Understanding these characteristics is crucial for identifying potential applications.

Undefined Structure-Property Relationships: The relationship between the specific arrangement of the three phenyl rings and the resulting material properties has not been systematically investigated.

Emerging Methodologies and Interdisciplinary Approaches in Synthetic Organic Chemistry

The field of synthetic organic chemistry is continually evolving, with new methodologies that could be applied to the synthesis and functionalization of this compound. An interdisciplinary approach, combining synthetic techniques with materials science and computational chemistry, will be key to future progress. rcsi.sciencebu.edu

Emerging Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as Suzuki and Sonogashira reactions, offer powerful tools for constructing the core structure and for introducing functional groups onto the phenyl rings. acs.orgrsc.org

C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings or the aliphatic backbone would provide a more atom-economical and efficient way to create derivatives with tailored properties.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved yields, purity, and safety, especially for large-scale synthesis. ijsetpub.comchemistryjournals.net

An interdisciplinary approach is vital, where synthetic chemists collaborate with materials scientists to design and create novel diphenylpentane-based materials with specific optical or electronic properties. openaccessjournals.comacs.org

Advanced Spectroscopic Characterization Techniques for Complex Structures

A thorough understanding of the three-dimensional structure and dynamics of this compound and its derivatives is essential. Advanced spectroscopic techniques are indispensable for this purpose. numberanalytics.comopenaccessjournals.combritannica.com

| Spectroscopic Technique | Information Gained |

| 2D and 3D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms, crucial for elucidating complex stereochemistry. unibo.itarxiv.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition, confirming the identity of synthesized compounds. unibo.it |

| X-ray Crystallography | Unambiguous determination of the solid-state structure, providing insights into packing and intermolecular interactions. researchgate.net |

| UV-Vis and Fluorescence Spectroscopy | Information on the electronic transitions and photophysical properties, important for potential applications in optoelectronics. arxiv.org |

The combination of these techniques will provide a comprehensive picture of the molecular structure and properties. numberanalytics.com

In-depth Computational Modeling for Predictive Design and Understanding

Computational chemistry offers powerful tools to predict the properties of molecules and to guide synthetic efforts. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into the structure and reactivity of this compound. bohrium.comdergipark.org.tr

Applications of Computational Modeling:

Conformational Analysis: Predicting the most stable conformations of the molecule and understanding the rotational barriers of the phenyl rings.

Prediction of Spectroscopic Data: Calculating theoretical NMR and UV-Vis spectra to aid in the interpretation of experimental data. researchgate.net

Elucidation of Reaction Mechanisms: Investigating the transition states and energy profiles of potential synthetic routes to optimize reaction conditions. bohrium.com

Structure-Property Relationship Studies: Systematically modifying the structure in silico to predict how changes will affect its electronic and material properties. dergipark.org.tr

These computational studies can significantly accelerate the discovery of new diphenylpentane-based materials with desired functionalities.

Potential for Tailored Design of Diphenylpentane-Based Materials

The 1,5-diphenylpentane (B3048512) framework, with its three addressable phenyl rings, serves as an excellent scaffold for the design of new materials. By strategically introducing different functional groups, a wide range of materials with tailored properties can be envisioned.

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): Functionalization with electron-donating and electron-withdrawing groups could lead to materials with interesting photoluminescent properties suitable for OLEDs.

Liquid Crystals: The rigid core of the molecule, when appropriately substituted with flexible side chains, could give rise to liquid crystalline behavior.

Polymers: The monomeric unit can be incorporated into polymers to create materials with enhanced thermal or mechanical properties. For instance, creating polymers with chiral aminodiol units derived from a diphenylpentane structure has been explored for asymmetric catalysis. acs.org

The versatility of the this compound structure makes it a promising building block for the next generation of organic materials.

Importance of Sustainable and Green Chemistry Principles in Future Synthesis

Future synthetic work on this compound and its derivatives must be guided by the principles of green chemistry to minimize environmental impact. researchgate.netsolubilityofthings.com

Green Chemistry Strategies:

Catalysis: Employing catalytic reactions, including biocatalysis, reduces waste and energy consumption. ijsetpub.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. solubilityofthings.comijnc.ir

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net

Safer Solvents: Utilizing environmentally benign solvents or solvent-free reaction conditions. chemistryjournals.net A "Grindstone Chemistry" method, a solvent-free approach, has been successfully used for the synthesis of related 1,5-diketones. researchgate.net

By embracing these principles, chemists can develop sustainable and efficient methods for producing these valuable compounds. chemistryjournals.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.